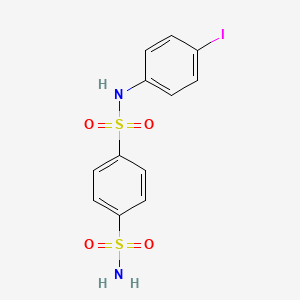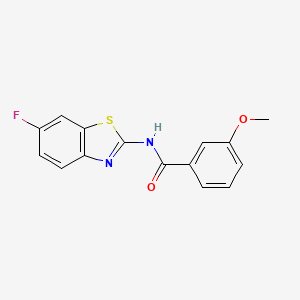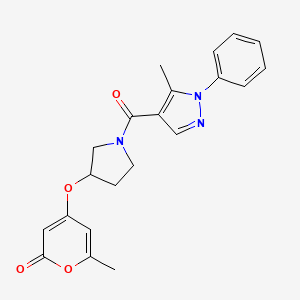
4-硝基噻吩-2-甲醛
描述
4-Nitrothiophene-2-carbaldehyde is a chemical compound with the molecular formula C5H3NO3S . It has an average mass of 157.147 Da and a monoisotopic mass of 156.983368 Da .
Synthesis Analysis
Thiophene derivatives, including 4-Nitrothiophene-2-carbaldehyde, can be synthesized through various methods. One of the common methods is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . The Paal–Knorr reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The InChI code for 4-Nitrothiophene-2-carbaldehyde is 1S/C5H3NO3S/c7-2-5-1-4(3-10-5)6(8)9/h1-3H . This code provides a specific string of characters that represents the molecular structure of the compound.Chemical Reactions Analysis
The mode of action of 4-Nitrothiophene-2-carbaldehyde and similar compounds is thought to involve nucleophilic attack by intracellular thiols at the 2-position of the heterocyclic ring . Other active derivatives, such as 2,4-dinitrothiophene and 5-nitrothiophene-2-carbaldehyde, which have no displaceable halogen or leaving group, are thought to act by forming Meisenheimer complexes .Physical And Chemical Properties Analysis
4-Nitrothiophene-2-carbaldehyde is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学研究应用
Synthesis of Schiff Bases
4-Nitrothiophene-2-carbaldehyde is used in the synthesis of Schiff bases containing substituted thiophene . These bases are characterized by Fourier transform infrared (FTIR), 1H and 13C NMR spectroscopy methods .
Biological Activities of Schiff Bases
Schiff bases with thiophene rings, synthesized using 4-Nitrothiophene-2-carbaldehyde, have wide biological activities and industrial applications . They exhibit antibacterial, antifungal, anticancer, anti-HIV, antitubercular, antiviral, anti-inflammatory, anticonvulsant, and antimalarial properties .
Corrosion Inhibitors
Some Schiff base compounds containing thiophene, synthesized using 4-Nitrothiophene-2-carbaldehyde, are known to be corrosion inhibitors .
Organic Semiconductors
Thiophene-mediated molecules, synthesized using 4-Nitrothiophene-2-carbaldehyde, play a prominent role in the advancement of organic semiconductors .
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives, synthesized using 4-Nitrothiophene-2-carbaldehyde, are used in the fabrication of organic field-effect transistors (OFETs) .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives, synthesized using 4-Nitrothiophene-2-carbaldehyde, are used in the fabrication of organic light-emitting diodes (OLEDs) .
Pharmaceutical Applications
Thiophene derivatives, synthesized using 4-Nitrothiophene-2-carbaldehyde, exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Brain Cyclooxygenase (COX) Inhibitor
N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (nimesulide) is a well-known brain cyclooxygenase (COX) inhibitor with increased selectivity for COX-2 . It plays a role in the physiological control of synaptic plasticity and neurological disorders, including cerebrovascular and neurodegenerative disorders such as Alzheimer’s .
安全和危害
The compound is classified under GHS07 and has the signal word 'Warning’ . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
作用机制
Target of Action
4-Nitrothiophene-2-carbaldehyde is a derivative of thiophene, a heterocyclic compound that contains a five-membered ring made up of one sulfur atom . Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Pharmacokinetics
It is known that the compound has a molecular weight of 15715 , which could influence its bioavailability and pharmacokinetic profile.
属性
IUPAC Name |
4-nitrothiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO3S/c7-2-5-1-4(3-10-5)6(8)9/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNHJYYUGAEESI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1[N+](=O)[O-])C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol](/img/structure/B2957037.png)
![N-benzyl-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2957038.png)




![2-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2957046.png)

![1-(4-{3-[4-(4-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B2957048.png)

![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2957051.png)
![(E)-N-[(5,6-Difluoro-1H-indol-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2957053.png)
![N-[3-(Dimethylamino)-2-methylphenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2957055.png)
